molecular formula C5H11NO2 B1222962 Ethyl dimethylcarbamate CAS No. 687-48-9

Ethyl dimethylcarbamate

Cat. No. B1222962
CAS RN: 687-48-9
M. Wt: 117.15 g/mol
InChI Key: SUDHEDJJFGYYPL-UHFFFAOYSA-N
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Patent
US04163861

Procedure details

At 160° C. and 100 mm Hg, 14 g of alpha-naphthal and 9 g of dimethyl urethane were reacted in presence of 0.7 g of anhydrous AlCl3. The reaction was continued for 6 hours, removing the methanol formed during the reaction. A 28% conversion of naphthal was obtained, with practically complete selectivity to naphthyl-methyl-urethane.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
0.7 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:11]=[O:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[CH3:13][N:14]([CH3:20])[C:15]([O:17][CH2:18][CH3:19])=[O:16].[Al+3].[Cl-].[Cl-].[Cl-]>>[C:1]1([CH:11]=[O:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[C:13]1([N:14]([CH3:20])[C:15]([O:17][CH2:18][CH3:19])=[O:16])[C:10]2[C:5](=[CH:4][CH:3]=[CH:2][CH:1]=2)[CH:6]=[CH:7][CH:8]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)C=O
Name
Quantity
9 g
Type
reactant
Smiles
CN(C(=O)OCC)C
Name
Quantity
0.7 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
removing the methanol
CUSTOM
Type
CUSTOM
Details
formed during the reaction

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)C=O
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)N(C(=O)OCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.